PHT-427 (CAS 1191951-57-1) is a specialized dual inhibitor targeting the pleckstrin homology (PH) domains of both Akt and PDPK1 (PDK1). Unlike standard ATP-competitive or allosteric kinase inhibitors, PHT-427 disrupts the protein-lipid interactions necessary for membrane translocation and subsequent kinase activation . From a procurement and processability standpoint, PHT-427 is highly hydrophobic and insoluble in water, necessitating specific formulation strategies such as encapsulation in polymeric nanoparticles or suspension in lipid-based vehicles (e.g., DMSO/corn oil) for in vivo applications[1]. This distinct physicochemical profile and dual-node mechanism make it a critical tool for researchers developing targeted delivery systems or studying complex PI3K/Akt/PDK1 pathway feedback loops.
Substituting PHT-427 with generic single-target inhibitors fails due to fundamental mechanistic and phenotypic divergences. Utilizing an allosteric AKT inhibitor (such as MK-2206) or an ATP-competitive PDK1 inhibitor (such as BX-795) does not replicate the dual PH-domain binding mechanism of PHT-427 [1]. In functional assays, this mechanistic difference is stark: while allosteric AKT inhibitors induce strong synthetic lethality in E-cadherin-deficient (CDH1-/-) cellular models, the dual PH-domain inhibitor PHT-427 exhibits no such synthetic lethal effect[2]. Consequently, buyers must procure PHT-427 specifically when the experimental design requires simultaneous PH-domain blockade without triggering the specific vulnerabilities associated with allosteric AKT inhibition.
PHT-427 binds specifically to the PH domains of both Akt and PDPK1, yielding Ki values of 2.7 μM and 5.2 μM, respectively . In contrast, standard PDK1 inhibitors like BX-795 are ATP-competitive and highly specific to PDK1 (IC50 = 6 nM), lacking the dual-node PH-domain blockade . This dual affinity prevents the compensatory hyperphosphorylation often observed when only a single kinase node is inhibited.
| Evidence Dimension | Binding Target and Affinity |
| Target Compound Data | PHT-427: Akt Ki = 2.7 μM, PDPK1 Ki = 5.2 μM (PH-domain binding) |
| Comparator Or Baseline | BX-795: PDK1 IC50 = 6 nM (ATP-competitive) |
| Quantified Difference | PHT-427 provides dual PH-domain blockade in the low micromolar range, whereas BX-795 provides single-target ATP-competitive inhibition in the nanomolar range. |
| Conditions | Cell-free surface plasmon resonance (SPR) spectroscopy binding assays |
Essential for procurement when the research objective is to block membrane translocation of both Akt and PDK1 simultaneously rather than competing for the ATP binding site.
Unformulated PHT-427 is highly hydrophobic and water-insoluble, which limits direct intravenous application. However, its physicochemical properties make it highly compatible with nanoprecipitation processes. When loaded into α-tocopheryl succinate (α-TOS) polymeric nanoparticles, PHT-427 achieves an encapsulation efficiency (EE) of 75.4% [1]. This formulation significantly improves its aqueous processability and tumor delivery compared to the unformulated free drug.
| Evidence Dimension | Aqueous Processability and Encapsulation |
| Target Compound Data | 75.4% Encapsulation Efficiency in α-TOS nanoparticles |
| Comparator Or Baseline | Unformulated PHT-427 (Water insoluble, requires lipid/DMSO suspension) |
| Quantified Difference | Polymeric encapsulation yields >75% efficiency, overcoming the baseline water insolubility. |
| Conditions | Nanoprecipitation process using poly(VP-co-MTOS) nanodomains |
Critical for buyers developing advanced drug delivery systems, as the compound's hydrophobicity is an asset for high-efficiency polymeric encapsulation.
In isogenic E-cadherin-deficient (MCF10A-CDH1-/-) cell lines, allosteric AKT inhibitors such as MK-2206 (at 6.25 μM) induce strong synthetic lethality and completely inhibit Ser473 phosphorylation. Conversely, PHT-427 exhibits no significant synthetic lethal effect in the same CDH1-/- models [1]. This demonstrates that PHT-427 does not phenocopy allosteric AKT inhibitors.
| Evidence Dimension | Synthetic Lethality in CDH1-/- Cells |
| Target Compound Data | PHT-427: No significant synthetic lethal effect |
| Comparator Or Baseline | MK-2206: Strong synthetic lethality (complete Ser473 inhibition at 6.25 μM) |
| Quantified Difference | PHT-427 bypasses the specific E-cadherin-deficient vulnerabilities targeted by MK-2206. |
| Conditions | MCF10A-WT vs MCF10A-CDH1-/- cell viability assays (48 h treatment) |
Prevents incorrect material selection in synthetic lethality screens, ensuring buyers choose PHT-427 only when PH-domain specific (non-allosteric) outcomes are desired.
PHT-427 is the optimal choice for in vitro and in vivo models requiring simultaneous blockade of Akt and PDK1 membrane translocation. Its dual PH-domain binding mechanism prevents the compensatory kinase activation frequently observed when using single-target ATP-competitive inhibitors[1].
Due to its high hydrophobicity and water insolubility, PHT-427 serves as an excellent model payload for developing and validating novel drug delivery systems. It consistently achieves high encapsulation efficiencies (e.g., >75% in α-TOS nanoparticles), making it ideal for formulation processability studies [2].
In phenotypic screens targeting E-cadherin-deficient (CDH1-/-) cancers, PHT-427 is utilized as a mechanistic differentiator. Because it lacks the synthetic lethal effects of allosteric AKT inhibitors like MK-2206, it provides a critical negative control to isolate PH-domain-specific responses from allosteric-specific vulnerabilities [3].